4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a cyano group, an ethyl-substituted benzothiazole ring, and a pyridin-2-ylmethyl group
Scientific Research Applications
4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring is formed through a cyclization reaction.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the intermediate compound with pyridin-2-ylmethyl chloride under basic conditions.
Formation of the Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with functional groups such as amines.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The binding interactions typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking.
Materials Science: In organic electronics, the compound’s mechanism involves charge transport and light absorption/emission processes, which are influenced by its molecular structure and electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a methyl group instead of an ethyl group.
4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a pyridin-3-ylmethyl group instead of a pyridin-2-ylmethyl group.
Uniqueness
4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-2-16-8-11-20-21(13-16)29-23(26-20)27(15-19-5-3-4-12-25-19)22(28)18-9-6-17(14-24)7-10-18/h3-13H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNOQVHXWXMTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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